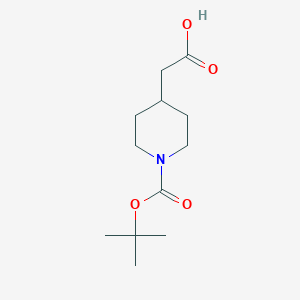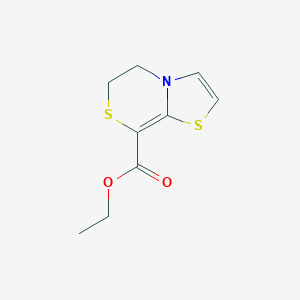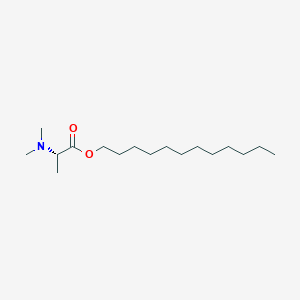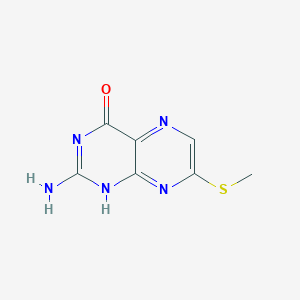
2-Amino-7-(methylsulfanyl)pteridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPTP is a synthetic compound that was first synthesized in the 1970s as a potential treatment for Parkinson's disease. However, it was later discovered that MPTP itself can cause Parkinson's-like symptoms in humans and other animals. Since then, MPTP has been primarily used as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders.
作用機序
MPTP is metabolized in the brain to MPP+, which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death. The selective toxicity of MPP+ to dopaminergic neurons in the substantia nigra is thought to be due to the high expression of the dopamine transporter in these neurons.
生化学的および生理学的効果
MPTP-induced Parkinsonism in humans and other animals is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause non-motor symptoms such as cognitive impairment, depression, and anxiety.
実験室実験の利点と制限
MPTP-induced Parkinsonism is a widely used model for studying Parkinson's disease and testing potential treatments for the disease. MPTP is relatively easy to administer and produces a consistent and reproducible model of Parkinsonism in animals. However, MPTP-induced Parkinsonism does not fully replicate the complex pathophysiology of Parkinson's disease, and the model has limitations in terms of its translational relevance to humans.
将来の方向性
There are several areas of future research that could benefit from further study of MPTP. These include:
1. Elucidating the mechanisms of MPTP-induced Parkinsonism and its relevance to human disease.
2. Developing new animal models that better replicate the pathophysiology of Parkinson's disease.
3. Testing potential treatments for Parkinson's disease using MPTP-induced Parkinsonism models.
4. Investigating the non-motor symptoms of MPTP-induced Parkinsonism and their relevance to human disease.
5. Exploring the potential use of MPTP as a research tool for studying other neurological disorders.
In conclusion, MPTP is a synthetic compound that has been widely used as a research tool to study Parkinson's disease and other neurological disorders. MPTP-induced Parkinsonism produces a consistent and reproducible model of Parkinsonism in animals, but has limitations in terms of its translational relevance to humans. Further research is needed to fully elucidate the mechanisms of MPTP-induced Parkinsonism and its potential applications in scientific research.
合成法
MPTP can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylthio-6-formylpteridine with an appropriate amine, followed by reduction and purification. The purity of the final product is essential for its use in scientific research.
科学的研究の応用
MPTP has been widely used as a research tool to study Parkinson's disease and other neurological disorders. MPTP is metabolized in the brain to MPP+, a toxic compound that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms. MPTP-induced Parkinsonism has been used as a model to study the mechanisms of Parkinson's disease and to test potential treatments for the disease.
特性
CAS番号 |
113193-94-5 |
|---|---|
製品名 |
2-Amino-7-(methylsulfanyl)pteridin-4(1H)-one |
分子式 |
C7H7N5OS |
分子量 |
209.23 g/mol |
IUPAC名 |
2-amino-7-methylsulfanyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H7N5OS/c1-14-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2H,1H3,(H3,8,10,11,12,13) |
InChIキー |
HCVGZCUWCNBGMT-UHFFFAOYSA-N |
異性体SMILES |
CSC1=CN=C2C(=N1)NC(=NC2=O)N |
SMILES |
CSC1=CN=C2C(=O)NC(=NC2=N1)N |
正規SMILES |
CSC1=CN=C2C(=N1)NC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



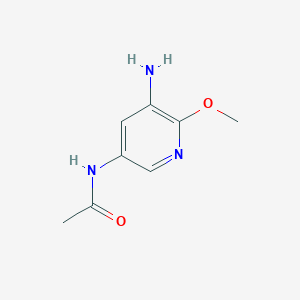
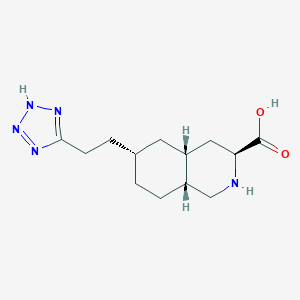
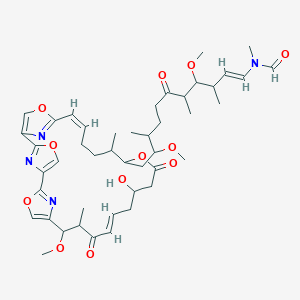

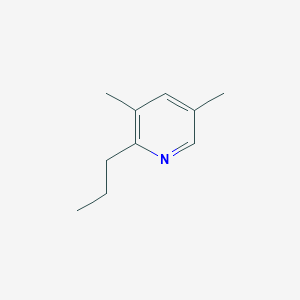
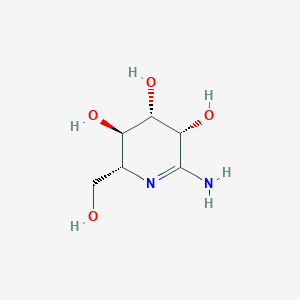
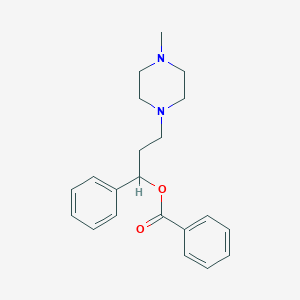
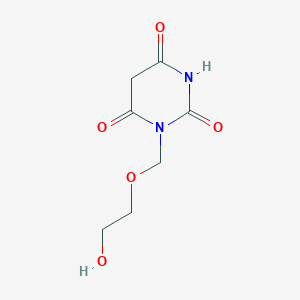
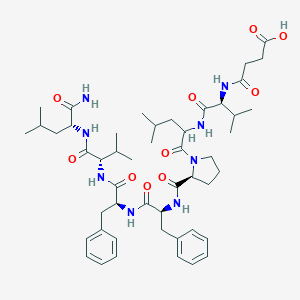
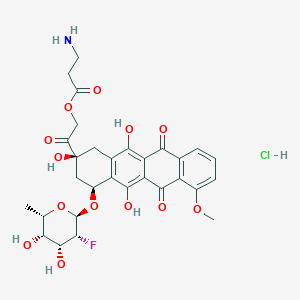
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
